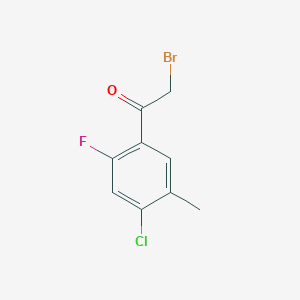

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBGPTKBKJYQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378323 | |

| Record name | 4-Chloro-2-fluoro-5-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-26-6 | |

| Record name | 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-methylphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

CAS Number: 338982-26-6

Introduction

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a halogenated aromatic ketone that serves as a crucial building block in modern medicinal and synthetic chemistry. Its multifaceted reactivity, stemming from the presence of a reactive bromine atom alpha to a carbonyl group, combined with the specific substitution pattern on the phenyl ring, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions. The properties of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 338982-26-6 | |

| Molecular Formula | C₉H₇BrClFO | |

| Molecular Weight | 265.51 g/mol | |

| Melting Point | 78-81 °C | |

| Appearance | Solid | |

| Sensitivity | Lachrymator |

Synthesis and Mechanism

The primary route for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is the alpha-bromination of the corresponding ketone, 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone. This reaction is typically carried out under acidic conditions.

Reaction Mechanism: Acid-Catalyzed Alpha-Bromination

The acid-catalyzed alpha-halogenation of ketones is a well-established reaction in organic chemistry that proceeds through an enol intermediate. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon, leading to the formation of an enol intermediate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the alpha-bromo ketone product.

Caption: Acid-catalyzed alpha-bromination of a ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

This protocol is adapted from established procedures for the alpha-bromination of substituted acetophenones.[1][2][3]

Materials:

-

1-(4-chloro-2-fluoro-5-methylphenyl)ethanone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

To neutralize any remaining acid, wash the crude product with a saturated solution of sodium bicarbonate.

-

Dissolve the crude product in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Applications in Medicinal Chemistry and Drug Discovery

Alpha-bromo ketones are highly versatile intermediates in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is particularly valuable in the construction of heterocyclic compounds, which form the core of many pharmaceuticals.

A prominent application of similar alpha-bromo ketones is in the synthesis of substituted 1,2,4-triazoles. These heterocycles are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[4] The synthesis typically involves the reaction of the alpha-bromo ketone with a suitable thiosemicarbazide derivative, followed by cyclization.

Caption: Synthesis of 1,2,4-triazoles from an alpha-bromo ketone.

The unique substitution pattern on the phenyl ring of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The chlorine, fluorine, and methyl groups can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Analytical Methods

The purity and identity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight of the compound and to identify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons adjacent to the bromine atom. The chemical shift of the methylene protons (CH₂Br) is expected to be in the range of 4.4-4.6 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbon attached to the bromine. The signal for the carbon in the C-Br bond would typically appear around 30-35 ppm.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Safety and Handling

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: It is classified as an irritant and may be harmful if swallowed or inhaled. It is also a lachrymator, meaning it can cause tearing.

-

Precautionary Measures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis, versatile reactivity, and the strategic placement of substituents on its aromatic ring make it an invaluable tool for the creation of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]

-

Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

-

Ethanone, 2-bromo-1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(R,R)-1-(PARA-METHYLPHENYL)-1,2-DIBROMO-2-CHLORO-2-FLUOROETHANE. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethanone, 1-(4-bromophenyl)-2-chloro-2-fluoro-. (n.d.). PubChem. Retrieved from [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances, 14(10), 6835-6841. [Link]

Sources

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the alpha-bromoacetophenone derivative, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. It details a robust synthetic protocol, discusses its reactivity and potential applications in medicinal chemistry, and outlines essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

Molecular and Physicochemical Properties

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a polysubstituted aromatic ketone. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a methyl group on the phenyl ring, combined with the reactive α-bromo ketone functionality, makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

| Property | Value | Source(s) |

| CAS Number | 338982-26-6 | [1][2][3] |

| Molecular Formula | C₉H₇BrClFO | [1][2][3] |

| Molecular Weight | 265.51 g/mol | [1][2][3] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point (Predicted) | 307.6 ± 37.0 °C | [2] |

| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [2] |

| Appearance | Likely a solid at room temperature, given the melting point. |

Synthesis and Purification

The synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is typically achieved through the α-bromination of the corresponding acetophenone precursor, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This reaction is a classic example of an acid-catalyzed halogenation of a ketone, which proceeds via an enol intermediate.[4] Various brominating agents can be employed, with bromine in an appropriate solvent being a common choice.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of substituted acetophenones.[4]

Materials:

-

1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

-

Bromine

-

Glacial Acetic Acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The two aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine and other substituents on the ring.

-

Methylene Protons: A singlet corresponding to the two protons of the -CH₂Br group is expected to appear in the range of δ 4.4-4.6 ppm.

-

Methyl Protons: A singlet for the three methyl protons will be observed in the upfield region, likely around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The ketone carbonyl carbon will give a signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 110-160 ppm). The carbon atoms directly attached to the fluorine will show characteristic C-F coupling.

-

Methylene Carbon: The carbon of the -CH₂Br group is expected to appear around δ 30-35 ppm.

-

Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the ketone is expected in the region of 1680-1700 cm⁻¹.

-

C-Br Stretch: A weaker absorption band for the carbon-bromine bond will likely be observed in the fingerprint region, typically between 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The fragmentation pattern will likely involve the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the methylene group.

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is dominated by the α-bromo ketone moiety. This functional group makes the methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions.

Caption: Reactivity of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone with various nucleophiles.

This reactivity makes it a valuable building block in medicinal chemistry for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity.[7] For instance, α-bromoacetophenones are key intermediates in the synthesis of various pharmaceuticals. The introduction of diverse functionalities at the α-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is classified as an irritant and is lachrymatory.[2] It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its polysubstituted aromatic ring and reactive α-bromo ketone functionality provide a scaffold for the introduction of diverse chemical moieties, enabling the synthesis of novel compounds for biological screening. The synthetic and analytical protocols outlined in this guide, though based on established principles and data from analogous compounds, provide a solid foundation for researchers working with this and similar molecules. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

- CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google P

-

Organic Syntheses Procedure. (URL: [Link])

-

Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC - NIH. (URL: [Link])

- CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google P

-

Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. (URL: [Link])

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. (URL: [Link])

-

Halogens in acetophenones direct the hydrogen bond docking preference of phenol via stacking interactions - Preprints.org. (URL: [Link])

-

Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes - Canadian Science Publishing. (URL: [Link])

- 1-(5-bromo-4-chloro-2-fluorophenyl)

-

pKa values for substituted acetophenones: values determined by study of rates of halogenation - Canadian Science Publishing. (URL: [Link])

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

-

2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suppliers USA. (URL: [Link])

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. (URL: [Link])

Sources

- 1. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone - CAS:338982-26-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-BROMO-1-(4-CHLORO-2-FLUORO-5-METHYLPHENYL)-1-ETHANONE | 338982-26-6 [amp.chemicalbook.com]

- 3. 2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suppliers USA [americanchemicalsuppliers.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Weight of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and weight of the chemical compound 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This compound, a halogenated aromatic ketone, serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Understanding its precise molecular characteristics is fundamental for its application in complex synthetic pathways and for the accurate characterization of its derivatives.

Chemical Identity and Nomenclature

-

Systematic Name: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

The systematic name precisely describes the arrangement of atoms within the molecule. It indicates an ethanone backbone, substituted with a bromine atom at the second carbon. The first carbon of the ethanone is attached to a substituted phenyl group. The substituents on the phenyl ring are a chloro group at position 4, a fluoro group at position 2, and a methyl group at position 5.

Molecular Structure

The structural formula of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is characterized by a central phenyl ring with multiple halogen and alkyl substitutions, attached to a bromoacetyl group.

2D Chemical Structure

The two-dimensional structure illustrates the covalent bonds between the atoms and the overall topology of the molecule.

Caption: 2D structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Structural Elucidation

The structure can be broken down into two main components:

-

Substituted Phenyl Ring: A benzene ring with the following substituents:

-

Chlorine (Cl): Located at the 4th position of the ring relative to the point of attachment of the ethanone group.

-

Fluorine (F): Positioned at the 2nd carbon, ortho to the ethanone substituent.

-

Methyl (CH₃): Attached to the 5th carbon.

-

-

Bromoethanone Group (-C(O)CH₂Br): An acetyl group where one of the methyl hydrogens is replaced by a bromine atom. This group is attached to the 1st position of the phenyl ring.

The interplay of these functional groups, particularly the electron-withdrawing effects of the halogens and the ketone, alongside the electron-donating nature of the methyl group, dictates the reactivity of the molecule.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula.

Calculation of Molecular Weight

The molecular formula for 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is C₉H₇BrClFO. The molecular weight is calculated as follows, using the atomic weights of the constituent elements:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 265.509 |

Reported Molecular Weight

The calculated molecular weight is consistent with values reported in chemical databases and by commercial suppliers. The commonly cited molecular weight is approximately 265.5 g/mol or 265.51 g/mol .[1][2]

Physicochemical Properties (Summary)

While this guide focuses on molecular structure and weight, these fundamental properties influence other key physicochemical parameters that are vital for laboratory use.

| Property | Value |

| Molecular Formula | C₉H₇BrClFO |

| Molecular Weight | 265.51 g/mol [2] |

| CAS Number | 338982-26-6 |

Experimental Protocols

The verification of the molecular structure and weight of a synthesized or procured batch of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is critical for quality control in research and development. The following are standard protocols for this purpose.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (typically <1 mg/mL) in a suitable volatile solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS) for analysis.

-

Analysis: Infuse the sample solution into the ESI source. The compound will be ionized, typically forming a protonated molecule [M+H]⁺.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the most abundant isotopic peak of the [M+H]⁺ ion should correspond to the calculated molecular weight plus the mass of a proton. The isotopic pattern, particularly the presence of bromine and chlorine, will show a characteristic distribution that can be used for further confirmation.

Caption: Workflow for Molecular Weight Confirmation by ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To verify the connectivity of atoms and the overall molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, integration values, and splitting patterns of the signals will correspond to the different types of protons in the molecule (aromatic, methyl, and methylene protons).

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to observe signals for each unique carbon atom.

-

¹⁹F NMR Analysis: Given the presence of a fluorine atom, a fluorine-19 NMR spectrum will show a characteristic signal, and its coupling to nearby protons can further confirm the substitution pattern on the aromatic ring.

-

Data Interpretation: The combined data from these NMR experiments should be consistent with the proposed structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

References

- Vertex AI Search Result.

- Sunway Pharm Ltd. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Sources

Spectroscopic Characterization of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, rigorous structural elucidation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

While direct experimental data for this specific molecule is not publicly available, this guide will leverage data from structurally analogous compounds to predict and interpret the expected spectroscopic features. This approach not only provides a robust framework for the analysis of the title compound but also serves as a valuable educational tool for the characterization of novel substituted acetophenones.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone incorporates several key functional groups and substitution patterns on the aromatic ring, each of which will give rise to distinct signals in its NMR, IR, and mass spectra. A thorough understanding of these structural motifs is essential for accurate spectral interpretation.

Key Structural Features:

-

α-Bromoketone: The presence of a bromine atom alpha to the carbonyl group is a critical feature, influencing both the chemical reactivity and the spectroscopic properties of the molecule.

-

Substituted Phenyl Ring: The phenyl ring is substituted with a chloro, a fluoro, and a methyl group, in addition to the bromoacetyl moiety. This substitution pattern leads to a complex and informative aromatic region in the NMR spectrum.

-

Carbonyl Group: The ketone carbonyl group will produce a characteristic strong absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 | Singlet | 2H | -CH₂Br |

| ~ 7.5 - 8.0 | Multiplet | 2H | Aromatic CH |

| ~ 2.4 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 190 | C=O |

| ~ 120 - 140 | Aromatic C |

| ~ 30 | -CH₂Br |

| ~ 20 | -CH₃ |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution and sensitivity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Advanced Experiments: If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Interpretation of Predicted NMR Spectra

-

¹H NMR: The methylene protons (CH₂Br) adjacent to the bromine and carbonyl group are expected to appear as a singlet at approximately 4.5 ppm. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.0 ppm due to coupling with each other and potentially with the fluorine atom. The methyl protons on the phenyl ring are expected to be a singlet around 2.4 ppm.

-

¹³C NMR: The carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, around 190 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with their exact shifts influenced by the electron-withdrawing and -donating effects of the substituents. The carbon of the CH₂Br group is expected around 30 ppm, and the methyl carbon will be the most upfield, at approximately 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 1700 | Strong | C=O (Ketone) |

| ~ 1600, ~1500 | Medium-Weak | C=C (Aromatic) |

| ~ 1200 | Strong | C-F |

| ~ 700-800 | Medium | C-Cl |

| ~ 600-700 | Medium | C-Br |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Interpretation of Predicted IR Spectrum

The most prominent feature in the IR spectrum will be the strong absorption band around 1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The presence of the halogen substituents on the phenyl ring and the α-bromine may slightly shift this frequency. Aromatic C=C stretching vibrations are expected in the 1600-1500 cm⁻¹ region. The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region of the spectrum. Specifically, a strong C-F stretch is anticipated around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| [M]+, [M+2]+ | Molecular ion peaks, showing the isotopic pattern of bromine and chlorine. |

| [M-Br]+ | Fragment corresponding to the loss of a bromine atom. |

| [ArCO]+ | Fragment corresponding to the substituted benzoyl cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique should be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically results in a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Interpretation of Predicted Mass Spectrum

The mass spectrum is expected to show a complex molecular ion region due to the presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic isotopic pattern for the molecular ion peaks. Common fragmentation pathways would involve the loss of the bromine radical to form a stable acylium ion, and cleavage of the C-C bond between the carbonyl group and the methylene group. The most abundant fragment is often the substituted benzoyl cation.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.

Caption: General workflow for NMR analysis.

Caption: Workflows for IR and MS analyses.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, employing NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a detailed framework for acquiring and interpreting the spectroscopic data for this molecule, based on established principles and comparative data from analogous structures. The methodologies and predictive interpretations presented herein will serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

Due to the predictive nature of this guide for a compound without readily available public experimental data, the references below provide foundational knowledge and data for the analogous compounds used in the predictions.

- Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (Wiley)

- Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning) - A widely used textbook covering the principles and practices of spectroscopic techniques.

-

NIST Chemistry WebBook ([Link]) - A comprehensive database of chemical and physical data, including IR and mass spectra for many organic compounds.[1][2]

-

PubChem ([Link]) - A public repository of chemical information, including predicted and experimental data for a vast number of molecules.[3][4][5]

-

Spectral Database for Organic Compounds (SDBS) ([Link]) - A free online database containing NMR, IR, MS, and Raman spectra for various organic compounds.

Sources

- 1. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 2. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 3. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | CID 22121483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2 | CID 79015136 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone in Common Organic Solvents

Abstract

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile is paramount for:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a solvent is crucial for achieving optimal reaction rates and minimizing impurities during synthesis.

-

Crystallization and Polymorphism: Controlling solubility is fundamental to developing effective crystallization processes for purification and isolating the desired polymorphic form.

-

Formulation Development: Solubility data is essential for designing appropriate dosage forms, whether they are solid dispersions, liquid formulations, or parenteral solutions.[1]

-

Pharmacokinetics: The solubility of a drug substance significantly influences its dissolution rate in vivo, which in turn affects its absorption and overall bioavailability.[1][2]

This guide will provide both a theoretical framework and a practical approach to understanding and determining the solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" serves as a valuable initial guide.[3][4]

Compound Structure:

-

Name: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

-

Melting Point: 78-81°C[5]

The structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone features a substituted phenyl ring and a bromo-ethanone side chain. The presence of electronegative atoms (chlorine, fluorine, oxygen, and bromine) introduces polarity to the molecule. However, the aromatic ring and the methyl group contribute to its nonpolar character.

Predicted Solubility:

Based on its structure, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is expected to be:

-

Poorly soluble in water: The significant nonpolar surface area of the substituted phenyl ring will likely limit its solubility in highly polar solvents like water.

-

Soluble in a range of common organic solvents: The presence of polar functional groups suggests that it will be soluble in solvents with moderate to high polarity. Solvents capable of dipole-dipole interactions and potentially hydrogen bonding (with the carbonyl oxygen) are likely to be effective.

The following table provides a qualitative prediction of solubility in various common organic solvents, categorized by their polarity.

| Solvent Class | Examples | Predicted Solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone | Rationale |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Soluble | The nonpolar aromatic ring will interact favorably with these solvents, but the polar groups may limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Freely Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | These solvents can act as hydrogen bond acceptors for the carbonyl oxygen and have sufficient polarity to interact with the rest of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8]

Materials and Equipment

-

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent (e.g., 5 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study can be conducted to determine the time to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[8][9]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone of known concentrations.

-

Analyze the calibration standards and the diluted samples by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | [Insert experimental data] | [Insert experimental data] |

| Toluene | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | [Insert experimental data] | [Insert experimental data] |

| Acetone | [Insert experimental data] | [Insert experimental data] |

| Tetrahydrofuran | [Insert experimental data] | [Insert experimental data] |

| Methanol | [Insert experimental data] | [Insert experimental data] |

| Ethanol | [Insert experimental data] | [Insert experimental data] |

| Isopropanol | [Insert experimental data] | [Insert experimental data] |

| Water | [Insert experimental data] | [Insert experimental data] |

The interpretation of this data will provide valuable insights into the solvent systems that are most suitable for various applications involving 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.[10] Understanding these factors is crucial for controlling and optimizing dissolution processes.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[3] This relationship can be quantified to determine the thermodynamic parameters of dissolution.

-

Solvent Polarity: As predicted, the polarity of the solvent will play a significant role. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

-

pH (in aqueous systems): While this compound is not expected to have significant aqueous solubility, any ionizable functional groups would lead to pH-dependent solubility. Based on its structure, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is not expected to have ionizable groups within the typical physiological pH range.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

The relationship between these factors and the resulting solubility can be visualized as follows:

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the . While specific quantitative data is not yet published, the predictive analysis based on its molecular structure offers valuable initial guidance. The comprehensive experimental protocol outlined herein provides a robust methodology for researchers to generate reliable solubility data. Such data is indispensable for the effective utilization of this compound in synthetic chemistry, process development, and pharmaceutical research, ultimately enabling more efficient and informed scientific endeavors.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Solubility of Things. (n.d.). Acetophenone.

- USP-NF. (2013, November 21).

- Solubility of Things. (n.d.). Solubility of 1-(m-tolyl)ethanone, 1-(o-tolyl)ethanone, and 1-(p-tolyl)ethanone.

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- FDA. (n.d.).

- World Health Organiz

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- ChemicalBook. (n.d.). 2-BROMO-1-(4-CHLORO-2-FLUORO-5-METHYLPHENYL)-1-ETHANONE.

- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Table 2 Solubility of different ketones in the buffer medium and... (n.d.).

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.

- Sunway Pharm Ltd. (n.d.). 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

- Maria, Y., Indraswati, N., & Suryadi, I. (2016). Solubility of Acetophenone in Supercritical Carbon Dioxide. The Open Chemical Engineering Journal, 10(Suppl-1, M4), 18-28.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone. PubChem.

- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.).

- EvitaChem. (n.d.). Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642).

- 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. (n.d.).

Sources

- 1. uspnf.com [uspnf.com]

- 2. fda.gov [fda.gov]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. 2-BROMO-1-(4-CHLORO-2-FLUORO-5-METHYLPHENYL)-1-ETHANONE | 338982-26-6 [amp.chemicalbook.com]

- 6. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone - CAS:338982-26-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. who.int [who.int]

- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS), institutional safety protocols, or a comprehensive, site-specific risk assessment. Always consult the official SDS and your institution's Environmental Health and Safety (EHS) office before handling any chemical.

Introduction and Scientific Context

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone (CAS No. 338982-26-6) is a substituted α-bromoacetophenone derivative.[1] Compounds of this class, known as α-haloketones, are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry.[2][3] Their utility stems from the two reactive centers: the carbonyl group and the electrophilic α-carbon, which readily undergoes nucleophilic substitution. This dual reactivity makes them valuable precursors for constructing complex heterocyclic systems and other motifs found in biologically active molecules.[3][4]

However, the very reactivity that makes this compound a valuable synthetic tool also dictates its significant toxicological profile. α-Bromo ketones are a well-documented class of lachrymators and corrosive agents.[1][5] Understanding and mitigating these hazards is not merely a regulatory requirement but a fundamental prerequisite for conducting safe and reproducible research. This guide synthesizes available safety data to provide a framework for a thorough risk assessment and the implementation of robust handling protocols.

Hazard Identification and Risk Profile

A comprehensive understanding of the intrinsic hazards of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is the foundation of a robust safety plan. Based on data for the compound and structurally similar α-haloketones, a clear hazard profile emerges.[1][6]

GHS Classification and Analysis

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. The primary hazards associated with this compound are summarized below.

| Hazard Class | Category | Hazard Statement | Causality and Scientific Insight |

| Skin Corrosion/Irritation | 1B/1C (Implied) | H314: Causes severe skin burns and eye damage | The electrophilic nature of the α-carbon makes the compound highly reactive with biological nucleophiles, such as amino and sulfhydryl groups in proteins and peptides found in skin and eye tissue. This covalent modification disrupts cellular structure, leading to rapid tissue damage and chemical burns.[6][7] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | The cornea and conjunctiva are exceptionally sensitive to corrosive agents. Direct contact can lead to irreversible damage, including corneal opacification and blindness. The lachrymatory effect is an early warning sign of ocular exposure.[5][6] |

| Skin Irritation | 2 | H315: Causes skin irritation | Even at lower concentrations or with brief contact, the compound can elicit a significant inflammatory response, leading to redness, itching, and pain.[1][8] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | Vapors or aerosols can cause significant irritation, characterized by redness, pain, and excessive tearing (lachrymation).[1][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | As a volatile solid, dust or vapors can be inhaled. The compound irritates the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][8] |

Signal Word: Danger [6]

The Lachrymatory Effect: A Critical Warning

This compound is noted as a lachrymator, a substance that irritates the eyes and causes tearing.[1] This property is a crucial, built-in warning sign of exposure. The mechanism involves the reaction of the electrophilic ketone with nerve receptors in the cornea. It should be treated as an immediate indicator of inadequate containment (e.g., a breach in glove integrity or insufficient ventilation).

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls mandates that engineering and administrative controls are the primary means of exposure mitigation, with PPE serving as the final barrier.

Primary Engineering Controls

All manipulations involving 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5][9] The fume hood provides critical protection against inhalation of dusts or vapors and acts as a physical barrier against splashes. Ensure the sash is maintained at the lowest practical height. A readily accessible and recently tested eyewash station and safety shower are mandatory.[9]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for proper engineering controls but is essential for protecting against residual risks and accidental contact.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of the compound, consider double-gloving, especially for larger quantities or extended handling periods. Check gloves for pinholes or tears before each use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[5]

-

Eye Protection: Chemical safety goggles that form a seal around the eyes are required.[5] A face shield, worn in conjunction with goggles, is strongly recommended when handling larger quantities or during procedures with a high risk of splashing.

-

Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned and the sleeves are not rolled up. For transfers of significant quantities, a chemically resistant apron may be appropriate. Closed-toe shoes are required at all times in the laboratory.[5][9]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with a filter appropriate for organic vapors and particulates is necessary.[5][10] All respirator use must be in accordance with a formal institutional respiratory protection program.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict, well-defined protocols is non-negotiable.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvents) and PPE. Ensure an appropriate quenching solution (e.g., sodium bisulfite) and spill kit are readily available.

-

Weighing and Transfer: Weigh the solid compound directly into a tared container inside the fume hood. Avoid generating dust. Use a spatula for transfers.[9] If creating a solution, add the solvent to the solid slowly to prevent splashing.

-

Reaction Monitoring: Keep the reaction vessel closed to the extent possible. Use a condenser for heated reactions to prevent the release of volatile materials.

-

Post-Handling Decontamination: After handling, thoroughly decontaminate the work area, including the spatula and any surfaces, with an appropriate solvent (e.g., ethanol), followed by soap and water. Remove PPE carefully, avoiding contact with the contaminated outer surfaces, and dispose of it as hazardous waste. Wash hands and forearms thoroughly.

Storage Requirements

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[5][11]

-

Store away from incompatible materials such as strong bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[12]

-

Some suppliers recommend refrigerated storage (2-8°C). Always follow the manufacturer's specific storage temperature guidelines.

Waste Disposal

All materials contaminated with 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[9]

-

Solid Waste: Collect in a designated, sealed container.

-

Liquid Waste: Collect in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Consult your institution's EHS office for specific collection and disposal procedures.[9]

Emergency Procedures: Preparedness and Response

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate and urgent medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use the mouth-to-mouth method). Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Management

This protocol applies only to small spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.

-

Alert & Secure: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area.

-

Don PPE: Wear the full PPE ensemble described in Section 3.2, including respiratory protection if necessary.

-

Contain & Neutralize: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

-

Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

-

Document: Report the spill to your supervisor and EHS office as required by institutional policy.[9]

Physical and Chemical Properties

Understanding the physical properties is essential for predicting the compound's behavior and for safe experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrClFO | [1] |

| Molecular Weight | 265.51 g/mol | [1] |

| Appearance | Solid | [9] |

| Melting Point | 78-81 °C | [1] |

| Boiling Point | 307.6 ± 37.0 °C (Predicted) | [1] |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [1] |

Conclusion

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a potent and useful chemical intermediate whose reactivity demands the highest standards of safety and handling. Its corrosive, irritant, and lachrymatory properties necessitate a proactive safety culture grounded in the principles of risk assessment and the hierarchy of controls. By integrating robust engineering controls, stringent procedural protocols, and appropriate personal protective equipment, researchers can mitigate the inherent risks and leverage the synthetic utility of this compound safely and effectively.

References

-

National Institutes of Health. PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

-

ResearchGate. Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. [Link]

Sources

- 1. 2-BROMO-1-(4-CHLORO-2-FLUORO-5-METHYLPHENYL)-1-ETHANONE | 338982-26-6 [amp.chemicalbook.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Abstract

This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone, a halogenated aromatic ketone of significant interest as a versatile intermediate in pharmaceutical and agrochemical research. The synthesis is strategically divided into two primary stages: the initial Friedel-Crafts acylation to construct the core ketone structure, followed by a regioselective acid-catalyzed α-bromination. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical causality behind procedural choices to ensure reproducibility and high yield. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this synthetic process.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target α-bromo ketone is most efficiently achieved through a two-step sequence starting from a commercially available substituted benzene derivative. A retrosynthetic analysis reveals the following logical disconnection:

-

Disconnection of the C-Br Bond: The target molecule can be formed by the α-bromination of the precursor ketone, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. This is a classic transformation in organic synthesis.[1][2]

-

Disconnection of the Aryl-Acyl Bond: The precursor ketone is readily accessible via a Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene with an appropriate acetylating agent.[3][4]

This strategic pathway is favored due to the high efficiency and predictability of both the Friedel-Crafts and α-bromination reactions.

Caption: High-level retrosynthetic analysis for the target compound.

Stage 1: Synthesis of the Ketone Precursor via Friedel-Crafts Acylation

The foundational step is the electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts, which attaches an acyl group to the aromatic ring.[3]

Principle and Mechanism

The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The electron-rich aromatic ring, 1-chloro-4-fluoro-2-methylbenzene, then attacks this electrophile. The directing effects of the existing substituents (-CH₃ is ortho/para-directing and activating; -Cl and -F are ortho/para-directing but deactivating) guide the incoming acyl group primarily to the position ortho to the activating methyl group and para to the chloro group, yielding the desired ketone precursor.

Caption: Mechanistic steps of the Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

-

Reagents & Equipment:

-

1-Chloro-4-fluoro-2-methylbenzene

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (conc. and dilute)

-

Three-necked round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere.

-

-

Procedure:

-

To a flame-dried three-necked flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

-

After complete addition, add 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) dropwise at 0 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. Purify further by recrystallization or column chromatography if necessary.

-

Stage 2: Acid-Catalyzed α-Bromination

This is the crucial transformation that introduces the bromine atom at the α-position to the carbonyl group, yielding the final product. The reaction is performed under acidic conditions to control the regioselectivity and prevent polybromination.[5][6]

Principle and Mechanism

The α-bromination of ketones in an acidic medium proceeds through an enol intermediate.[1] This mechanism is a cornerstone of carbonyl chemistry.

-

Acid-Catalyzed Enolization (Rate-Determining Step): The carbonyl oxygen is first protonated by the acid catalyst. This increases the acidity of the α-hydrogens. A weak base (e.g., solvent) then removes an α-proton to form the enol tautomer. This is the slow, rate-determining step of the reaction.[6][7]

-

Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as the nucleophile, attacking a molecule of elemental bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone and HBr.

The introduction of the first electron-withdrawing bromine atom deactivates the product, making the formation of a second enol more difficult and thus preventing polybromination, a common issue in base-catalyzed halogenations.[6]

Caption: Mechanism of the acid-catalyzed α-bromination of the ketone precursor.

Experimental Protocol: α-Bromination

-

Reagents & Equipment:

-

1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Round-bottom flask with magnetic stirrer and dropping funnel.

-

-

Procedure:

-

Dissolve the ketone precursor (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the disappearance of the bromine color and the reaction progress by TLC.

-

Once the reaction is complete, slowly pour the mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HBr.

-

Wash the crude product with a cold, dilute solution of sodium bisulfite if necessary to remove any unreacted bromine.

-

Dry the resulting solid, 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

-

Data Summary and Characterization

The following tables summarize key physicochemical and expected spectroscopic data for the precursor and final product.

Table 1: Physicochemical Properties

| Property | Precursor: 1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone | Final Product: 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone |

| CAS Number | 177211-26-6[8] | 338982-26-6[9] |

| Molecular Formula | C₉H₈ClFO | C₉H₇BrClFO |

| Molecular Weight | 186.61 g/mol | 265.51 g/mol |

| Appearance | White to off-white solid | Off-white to pale yellow solid |

Table 2: Expected Spectroscopic Data

| Spectroscopic Data | Precursor | Final Product |

| ¹H NMR (δ, ppm) | Aromatic-H (2H), -CH₃ (acetyl, ~2.6 ppm, s), -CH₃ (aryl, ~2.3 ppm, s) | Aromatic-H (2H), -CH₂Br (~4.4 ppm, s), -CH₃ (aryl, ~2.3 ppm, s) |

| ¹³C NMR (δ, ppm) | Carbonyl C (~196 ppm), Aromatic C's, Acetyl C (~29 ppm), Aryl CH₃ C (~15 ppm) | Carbonyl C (~190 ppm), Aromatic C's, -CH₂Br C (~30 ppm), Aryl CH₃ C (~15 ppm) |

| IR (cm⁻¹) | C=O stretch (~1690 cm⁻¹), C-F stretch, C-Cl stretch | C=O stretch (~1700 cm⁻¹), C-F stretch, C-Cl stretch, C-Br stretch |

Safety and Handling

-

Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water, releasing HCl gas. Acetyl chloride is corrosive and a lachrymator. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions.

-

α-Bromination: Elemental bromine is highly toxic, corrosive, and causes severe burns. It should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Acetic acid and the HBr byproduct are corrosive.

Conclusion